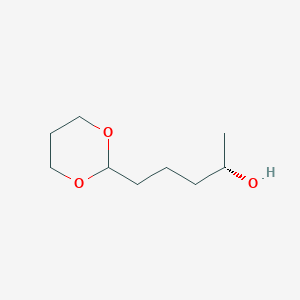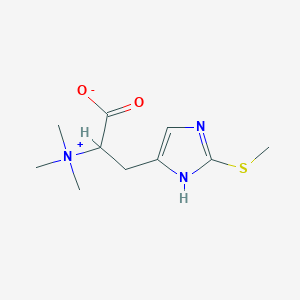
S-methylergothioneine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methylergothioneine: is an amino acid betaine derived from ergothioneine, where the hydrogen attached to the sulfur atom is replaced by a methyl group . This compound has been isolated from the deepwater marine sponge Macandrewia azorica . Ergothioneine and its derivatives, including this compound, are known for their significant antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-methylergothioneine involves the reaction of ergothioneine with dimethyl sulfate in the presence of sodium hydroxide. The reaction is carried out at 20°C for 70 hours . This method ensures the methylation of the sulfur atom in ergothioneine, resulting in the formation of this compound.
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can aid in the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: S-methylergothioneine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the imidazole ring in its structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Chemistry: S-methylergothioneine is used as a model compound to study the redox behavior of sulfur-containing amino acids. Its unique structure makes it a valuable tool for investigating the mechanisms of oxidation and reduction reactions .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage .
Medicine: this compound has potential therapeutic applications due to its antioxidant activity. It is being explored for its role in preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its ability to protect the skin from oxidative damage and environmental stressors .
Mechanism of Action
S-methylergothioneine exerts its effects primarily through its antioxidant activity. It scavenges ROS and RNS, preventing them from damaging cellular components such as DNA, proteins, and lipids . The compound also chelates metal ions, inhibiting the production of ROS . Additionally, this compound modulates cellular antioxidant defense systems by activating antioxidation enzymes .
Comparison with Similar Compounds
Ergothioneine: The parent compound of S-methylergothioneine, known for its antioxidant properties.
Ovothiol: Another sulfur-containing histidine derivative with significant antioxidant activity.
Selenoneine: A selenium-containing analog of ergothioneine with enhanced antioxidant potential.
Uniqueness: this compound is unique due to the presence of the methyl group attached to the sulfur atom, which may influence its chemical reactivity and biological activity. This structural modification can enhance its stability and effectiveness as an antioxidant compared to its parent compound, ergothioneine .
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15) |
InChI Key |
GVQNHIYBRMFCMS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
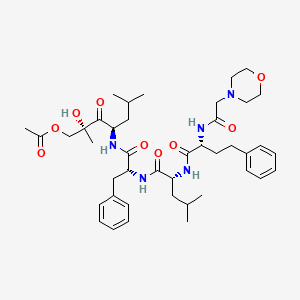
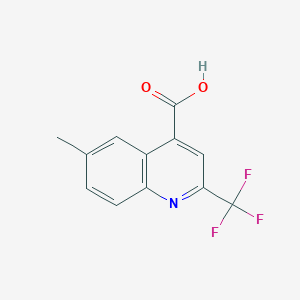

![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
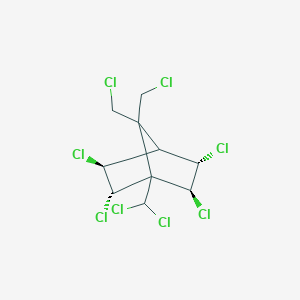
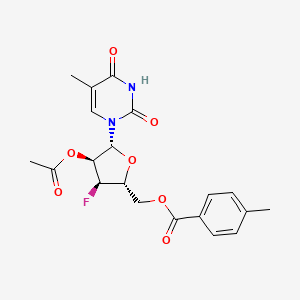
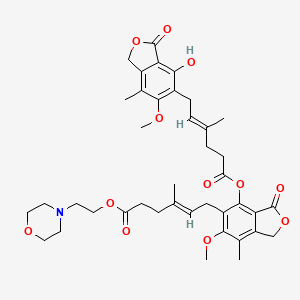
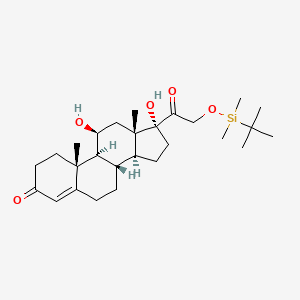
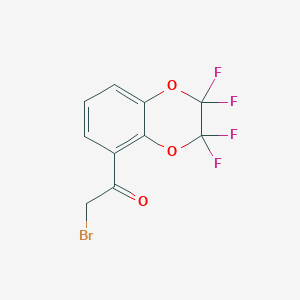
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
